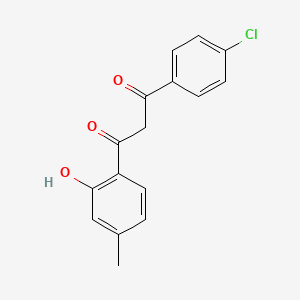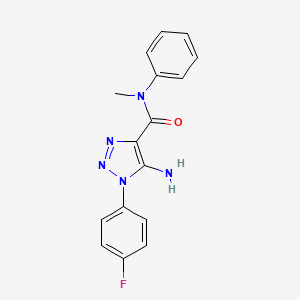
1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione, also known as curcumin, is a natural compound found in turmeric. It has been used in traditional medicine for centuries due to its anti-inflammatory, antioxidant, and anticancer properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
Curcumin has been shown to have multiple mechanisms of action. It can inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 and lipoxygenase. It can also scavenge free radicals and increase the activity of antioxidant enzymes. Additionally, 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has been shown to modulate signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
Curcumin has been shown to have a wide range of biochemical and physiological effects. It can reduce inflammation, oxidative stress, and DNA damage. It can also improve insulin sensitivity, lower cholesterol levels, and improve cardiovascular function. Additionally, this compound has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Curcumin has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has low toxicity. However, 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has some limitations for lab experiments. It has poor bioavailability and is rapidly metabolized in the body. This can make it difficult to achieve therapeutic concentrations in vivo.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione. One area of interest is the development of this compound analogs with improved bioavailability and pharmacokinetic properties. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
Curcumin can be extracted from turmeric or synthesized in the laboratory. The most common method of synthesis involves the condensation of ferulic acid and vanillin in the presence of a base. This method yields a mixture of 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedioneoids, which can be purified to obtain pure 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione.
Aplicaciones Científicas De Investigación
Curcumin has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and cardiovascular disease.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-2-7-13(15(19)8-10)16(20)9-14(18)11-3-5-12(17)6-4-11/h2-8,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHUQPIPCRWUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene](/img/structure/B4965901.png)
![(4-biphenylylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4965916.png)

![4-[4-(benzyloxy)-3-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4965937.png)
![1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene](/img/structure/B4965949.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4965954.png)
![8-(butoxymethyl)-3-methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4965959.png)
![N~2~-benzyl-N~1~-(4-isopropylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4965961.png)
![methyl 4-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4965965.png)
![[5-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B4965973.png)
![(5-{3-methoxy-4-[(methylsulfonyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4965990.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4965992.png)

![4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4966002.png)